molecular formula C10H19NO6S B14628528 N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine CAS No. 57849-60-2

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine

Cat. No.: B14628528
CAS No.: 57849-60-2
M. Wt: 281.33 g/mol
InChI Key: KCHFHZDXERVESA-YUMQZZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine typically involves the reaction of L-isoleucine with 2-(methanesulfonyl)ethanol in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine is unique due to its specific methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

57849-60-2

Molecular Formula

C10H19NO6S

Molecular Weight

281.33 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(2-methylsulfonylethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C10H19NO6S/c1-4-7(2)8(9(12)13)11-10(14)17-5-6-18(3,15)16/h7-8H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1

InChI Key

KCHFHZDXERVESA-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCCS(=O)(=O)C

Origin of Product

United States

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